molecular formula C18H17F2N3O2S2 B12027965 N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 577962-34-6

N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12027965
CAS No.: 577962-34-6
M. Wt: 409.5 g/mol
InChI Key: OLLDSGKLVLVVEV-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound. It is characterized by its unique chemical structure, which includes a difluorophenyl group, a thieno[2,3-d]pyrimidin-2-yl moiety, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, ethyl acetoacetate, and thiourea. The synthetic route may involve:

    Formation of the thieno[2,3-d]pyrimidine core: This step involves the cyclization of ethyl acetoacetate with thiourea under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the coupling of the thieno[2,3-d]pyrimidine core with 2,4-difluoroaniline using a suitable coupling reagent such as EDCI or DCC.

    Formation of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties.

Properties

CAS No.

577962-34-6

Molecular Formula

C18H17F2N3O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17F2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-13-6-5-11(19)7-12(13)20/h5-7H,4,8H2,1-3H3,(H,21,24)

InChI Key

OLLDSGKLVLVVEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3)F)F)SC(=C2C)C

Origin of Product

United States

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